molecular formula C17H11Cl2NO B1420553 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-11-5

6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420553
M. Wt: 316.2 g/mol
InChI Key: WXPOXEMXACXSSH-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used in proteomics research .


Synthesis Analysis

The synthesis of quinoline compounds, such as 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride include a molecular weight of 316.19 . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Antihypertensive Agents : One study demonstrated the synthesis of 4-chloro-7-(trifluoromethyl)quinoline, an intermediate in the antihypertensive agent losulazine, using a base-mediated reaction involving ortho-nitroaryl chlorides and nitroalkanes, followed by an oxidative Nef reaction (Reid & Runge, 1990).

  • Structural and Optical Properties : Another study investigated the structural and optical properties of quinoline derivatives, specifically focusing on 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5,6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile and related compounds, which are useful in thin-film applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Photovoltaic Properties : The photovoltaic properties of quinoline derivatives, including their application in organic-inorganic photodiode fabrication, have been studied, emphasizing the potential of these compounds in electronic and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Applications

  • Biological Evaluation for Therapeutic Agents : Quinolines, including 6-Chloro-2-(2-methylphenyl)quinoline derivatives, have shown a wide range of biodynamic activities, being potent therapeutic agents in various biomedical applications (Faldu et al., 2014).

  • Chemical Interactions with Peripheral Benzodiazepine Receptors : A study on 4-phenyl-2-quinolinecarboxamide derivatives demonstrated their high affinity for peripheral benzodiazepine receptors, suggesting potential applications in neuropharmacology and brain imaging (Cappelli et al., 2006).

properties

IUPAC Name

6-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-4-2-3-5-12(10)16-9-14(17(19)21)13-8-11(18)6-7-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOXEMXACXSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201034
Record name 6-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160263-11-5
Record name 6-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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